2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-(pyridin-3-ylsulfonylamino)but-2-ynoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-16(20)14-7-1-2-8-15(14)23-11-4-3-10-19-24(21,22)13-6-5-9-18-12-13/h1-2,5-9,12,19H,10-11H2,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYVKPHNQBAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the coupling of a pyridine derivative with a sulfonamide, followed by the addition of a but-2-yn-1-yl group and subsequent reaction with benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to certain proteins, thereby modulating biological pathways. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential in therapeutic applications.
Comparison with Similar Compounds
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Patent: FR1201300459)
Key Features :
- Core Structure : Pyrazolo[3,4-d]pyrimidine (a bicyclic heteroaromatic system) linked to a fluorinated chromen-4-one and a 2-fluoro-N-isopropylbenzamide group.
- Functional Groups : Fluorine substituents (enhancing lipophilicity and metabolic stability), sulfonamide (absent here; replaced by benzamide).
- Synthesis : Utilizes Suzuki-Miyaura coupling with a boronic acid derivative and palladium catalysis .
- Physicochemical Properties :
- Molecular weight: 589.1 g/mol (M+1).
- Melting point: 175–178°C (indicative of crystallinity).
Comparison with Target Compound :
| Parameter | Target Compound | Patent Example 53 |
|---|---|---|
| Core Structure | Benzamide + pyridine-3-sulfonamide | Pyrazolo[3,4-d]pyrimidine + chromen-4-one |
| Linker | But-2-yn-1-yl (alkyne) | Ethyl group |
| Key Functional Groups | Sulfonamide, benzamide | Benzamide, fluorine substituents |
| Synthetic Route | Likely Sonogashira coupling for alkyne formation | Suzuki-Miyaura coupling for biaryl synthesis |
| Molecular Weight | ~375–400 g/mol (estimated) | 589.1 g/mol |
Comparison with Other Sulfonamide-Containing Analogues
Celecoxib (COX-2 Inhibitor)
- Structure : Pyrazole ring with a sulfonamide group and a trifluoromethyl substituent.
- Relevance : Both compounds utilize sulfonamides for target binding. However, celecoxib’s selectivity for cyclooxygenase-2 (COX-2) arises from its bulky trifluoromethyl group, whereas the target compound’s alkyne linker and benzamide may direct it toward distinct targets.
Dorzolamide (Carbonic Anhydrase Inhibitor)
- Structure: Thienothiopyran-2-sulfonamide core.
- Relevance : Dorzolamide’s thiophene system enhances binding to carbonic anhydrase, while the target compound’s pyridine and benzamide groups could alter specificity or potency.
Research Findings and Data
Solubility and Pharmacokinetic Predictions
- Target Compound : Predicted logP ~2.5 (moderate lipophilicity) due to pyridine and alkyne. Aqueous solubility likely higher than Example 53 but lower than dorzolamide.
- Example 53 : High logP (~4.0) due to fluorinated aryl groups, correlating with lower solubility but improved blood-brain barrier penetration.
Stability and Metabolic Resistance
- Alkyne Linker : May confer metabolic stability by resisting oxidative degradation compared to ester or amine linkers in analogues.
- Fluorine in Example 53 : Reduces CYP450-mediated metabolism, extending half-life .
Biological Activity
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pyridine ring, a sulfonamide group, and a benzamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-[4-(pyridin-3-ylsulfonylamino)but-2-ynoxy]benzamide. Its synthesis typically involves multiple steps, including the coupling of a pyridine derivative with a sulfonamide, followed by the addition of a but-2-yn-1-yl group and subsequent reaction with benzamide. Reaction conditions often require specific catalysts and solvents to achieve high yield and purity.
The biological activity of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide is largely attributed to the interactions facilitated by its functional groups:
Sulfonamide Group: Known for its ability to inhibit enzymes, particularly those involved in bacterial biosynthesis pathways.
Pyridine Ring: Enhances binding affinity to various proteins, potentially modulating biological pathways.
Initial studies suggest that this compound may interact with specific molecular targets, although detailed pathways remain under investigation.
Biological Activity
Research indicates that 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide exhibits promising biological activities:
- Antimicrobial Activity: Preliminary assessments have shown potential against various bacterial strains. For example, similar compounds have demonstrated significant antibacterial properties with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
- Antiviral Properties: The compound's structural characteristics suggest potential antiviral applications, although specific studies are still required to validate these effects.
- Enzyme Inhibition: The sulfonamide component may inhibit key enzymes in metabolic pathways, which could be leveraged for therapeutic benefits in diseases characterized by dysregulated enzyme activity .
Comparative Analysis
To better understand the efficacy of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide, it is useful to compare it with similar compounds in terms of biological activity:
Case Studies
A recent study highlighted the efficacy of benzamides substituted with pyridine in larvicidal applications against mosquito larvae. Compounds showed high activity at low concentrations (10 mg/L), indicating potential for pest control applications .
Another investigation into pyrrole-benzamide derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological performance .
Q & A
Q. What synthetic strategies are recommended for preparing 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Sulfonamide coupling : Reacting pyridine-3-sulfonyl chloride with an amine-functionalized alkyne intermediate under anhydrous conditions (e.g., DCM, 0–5°C, with a base like triethylamine) .
- Alkyne-ether formation : Utilizing Sonogashira coupling or nucleophilic substitution to attach the but-2-yn-1-yloxy group to the benzamide core .
- Protection/deprotection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF for better solubility) and catalyst loading (e.g., Pd(PPh₃)₄ for Sonogashira) to improve yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify connectivity of the pyridine-sulfonamide, alkyne, and benzamide groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₆N₃O₄S) and isotopic pattern .
- HPLC/UPLC : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- FT-IR : Identify characteristic bands (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-benzamide hybrids?
Discrepancies in activity (e.g., antimicrobial vs. anticancer) may arise from:
- Structural variability : Subtle differences in substituents (e.g., electron-withdrawing groups on the pyridine ring) alter binding affinity .
- Assay conditions : Variations in cell lines (e.g., HCT116 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) impact results .
Methodological approach :- Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., 48–72 hr incubation, MTT assay for cytotoxicity) .
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with targets like PfDHFR (antimalarial) or HDAC (anticancer) .
- Validate selectivity via kinase profiling panels or microbial resistance assays .
Q. What computational tools are effective for predicting the pharmacokinetic and toxicity profiles of this compound?
- ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and CYP450 inhibition .
- Toxicity screening : Employ ProTox-II for hepatotoxicity or AMES mutagenicity predictions .
- Molecular dynamics (MD) simulations : Explore stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to assess binding persistence .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications :
- Replace the pyridine ring with isosteres (e.g., pyrimidine) to enhance hydrogen bonding .
- Vary the alkyne chain length (but-2-yn vs. pent-3-yn) to probe steric effects .
- Functional group substitutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
